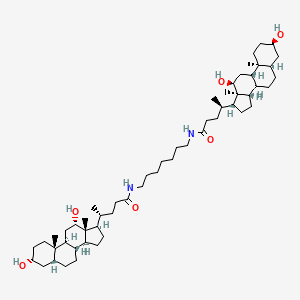
Cholicamide|A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholicamide is a self-assembling small molecule adjuvant that has shown significant potential in enhancing immune responses. It is a deoxycholate derivative that forms nanoparticles approximately 150 nm in size and stimulates antigen-presenting cells through the activation of Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholicamide involves the modification of deoxycholic acid. The deoxycholate moiety is essential for both immunopotentiation and self-assembly. The original linker in the molecule is replaced by lysine to introduce peptide antigens . The synthetic route typically involves:
Activation of deoxycholic acid: This step involves converting deoxycholic acid into an activated ester or an acid chloride.
Coupling with amine: The activated deoxycholic acid is then coupled with an amine, such as lysine, under basic conditions to form the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of cholicamide would likely involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. This would include:
Bulk activation of deoxycholic acid: .
Automated coupling reactions: to ensure consistency and efficiency.
High-throughput purification methods: such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Cholicamide undergoes various chemical reactions, including:
Oxidation: Cholicamide can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on cholicamide.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the molecule’s properties.
科学的研究の応用
Cholicamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential use in cancer vaccines to induce robust immune responses against tumor cells.
作用機序
Cholicamide exerts its effects by forming well-defined nano-assemblies that are engulfed by antigen-presenting cells. These assemblies stimulate the innate immune response through Toll-like receptor 7 (TLR7), an endosomal receptor that detects single-stranded viral RNA . This activation leads to the induction of potent humoral and cell-mediated immune responses, making cholicamide an effective adjuvant in vaccine formulations.
類似化合物との比較
Cholicamide is unique due to its self-assembling properties and its ability to stimulate TLR7. Similar compounds include:
Alum: A commonly used adjuvant in vaccines, but it does not self-assemble or target TLR7.
TLR agonists: Compounds like imiquimod and resiquimod also target TLR7 but do not have the self-assembling properties of cholicamide.
Deoxycholate derivatives: Other derivatives may have similar immunopotentiation properties but lack the specific nano-assembly characteristics of cholicamide.
Cholicamide stands out due to its dual functionality as both an adjuvant and a nano-carrier, making it a promising candidate for future vaccine development.
特性
分子式 |
C55H94N2O6 |
|---|---|
分子量 |
879.3 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[7-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]heptyl]pentanamide |
InChI |
InChI=1S/C55H94N2O6/c1-34(42-18-20-44-40-16-14-36-30-38(58)24-26-52(36,3)46(40)32-48(60)54(42,44)5)12-22-50(62)56-28-10-8-7-9-11-29-57-51(63)23-13-35(2)43-19-21-45-41-17-15-37-31-39(59)25-27-53(37,4)47(41)33-49(61)55(43,45)6/h34-49,58-61H,7-33H2,1-6H3,(H,56,62)(H,57,63)/t34-,35-,36-,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,52+,53+,54-,55-/m1/s1 |
InChIキー |
MENGCVPTFSZUNX-OQWFRZPLSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCCCCCCCNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6CC[C@H]8[C@@]7(CC[C@H](C8)O)C)O)C |
正規SMILES |
CC(CCC(=O)NCCCCCCCNC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C)C5CCC6C5(C(CC7C6CCC8C7(CCC(C8)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















